3,3-Difluoro-2-methylazetidine hydrochloride
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Overview
Description
3,3-Difluoro-2-methylazetidine hydrochloride is a heterocyclic compound with the molecular formula C4H8ClF2N. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of two fluorine atoms and a methyl group at the 3 and 2 positions, respectively. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methylazetidine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-difluoro-2-methylazetidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-methylazetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3,3-Difluoro-2-methylazetidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-methylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development. The compound can modulate various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine: Lacks the methyl group at the 2 position.
2-Methylazetidine: Does not contain fluorine atoms.
3-Fluoro-2-methylazetidine: Contains only one fluorine atom
Uniqueness
3,3-Difluoro-2-methylazetidine hydrochloride is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. These features enhance its stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,3-difluoro-2-methylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c1-3-4(5,6)2-7-3;/h3,7H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRHEOUHFFMYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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